molecular formula C18H15N3O4S B2743422 N-[(1Z)-4-oxo-3-(phenylhydrazido)-1,4-dihydronaphthalen-1-ylidene]methanesulfonamide CAS No. 873855-70-0

N-[(1Z)-4-oxo-3-(phenylhydrazido)-1,4-dihydronaphthalen-1-ylidene]methanesulfonamide

Cat. No.: B2743422
CAS No.: 873855-70-0
M. Wt: 369.4
InChI Key: DTBUEZHXGBDGAV-QNGOZBTKSA-N
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Description

N-[(1Z)-4-oxo-3-(phenylhydrazido)-1,4-dihydronaphthalen-1-ylidene]methanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a naphthyl group, a benzamide moiety, and a methylsulfonyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-4-oxo-3-(phenylhydrazido)-1,4-dihydronaphthalen-1-ylidene]methanesulfonamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the naphthyl and benzamide precursors, followed by the introduction of the methylsulfonyl group through sulfonation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-4-oxo-3-(phenylhydrazido)-1,4-dihydronaphthalen-1-ylidene]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[(1Z)-4-oxo-3-(phenylhydrazido)-1,4-dihydronaphthalen-1-ylidene]methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can serve as a probe for investigating biological pathways and interactions.

    Medicine: The compound has potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[(1Z)-4-oxo-3-(phenylhydrazido)-1,4-dihydronaphthalen-1-ylidene]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and modulating biological pathways. Detailed studies on its binding affinity, specificity, and downstream effects are essential for understanding its full potential.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and naphthyl-containing molecules. Examples are:

  • N-(2-naphthyl)benzamide
  • N-(4-methylsulfonylphenyl)benzamide

Uniqueness

N-[(1Z)-4-oxo-3-(phenylhydrazido)-1,4-dihydronaphthalen-1-ylidene]methanesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[1-hydroxy-4-(methanesulfonamido)naphthalen-2-yl]iminobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4S/c1-26(24,25)21-15-11-16(17(22)14-10-6-5-9-13(14)15)19-20-18(23)12-7-3-2-4-8-12/h2-11,21-22H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIFZVXOSTPVPFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC(=C(C2=CC=CC=C21)O)N=NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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